molecular formula C11H14OS B2956850 4,6-Dimethyl-4-thiochromanol CAS No. 478065-01-9

4,6-Dimethyl-4-thiochromanol

Cat. No.: B2956850
CAS No.: 478065-01-9
M. Wt: 194.29
InChI Key: RATHXNXHEKCPSD-UHFFFAOYSA-N
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Description

4,6-Dimethyl-4-thiochromanol is a chemical compound with the molecular formula C11H14OS It is a derivative of thiochromanone and is known for its unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-4-thiochromanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 4,6-dimethyl-2-thiophenol with an oxidizing agent to form the thiochromanol core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-4-thiochromanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions may produce reduced derivatives of the compound.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis.

  • Biology: The compound has shown biological activity, including potential antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs with therapeutic potential.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4,6-Dimethyl-4-thiochromanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

4,6-Dimethyl-4-thiochromanol is similar to other thiochromanone derivatives, but it stands out due to its unique structural features and potential applications. Some similar compounds include:

  • 4,6-Dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-ol

  • 3,4-Dihydro-2H-1-benzothiopyran-4-ol

  • 4-Methyl-4-thiochromanol

These compounds share the thiochromanone core but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

4,6-dimethyl-2,3-dihydrothiochromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-8-3-4-10-9(7-8)11(2,12)5-6-13-10/h3-4,7,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATHXNXHEKCPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCCC2(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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